molecular formula C14H24Cl2N2 B1424727 n-Benzyl-n-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride CAS No. 1220036-07-6

n-Benzyl-n-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride

Cat. No. B1424727
CAS RN: 1220036-07-6
M. Wt: 291.3 g/mol
InChI Key: NDTPJVMKJFSVND-UHFFFAOYSA-N
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Description

“N-Benzyl-N-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride” is a chemical compound with the molecular formula C14H24Cl2N2 . Its average mass is 291.260 Da and its monoisotopic mass is 290.131653 Da .


Molecular Structure Analysis

The molecular structure of “N-Benzyl-N-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride” is defined by its molecular formula, C14H24Cl2N2 . Detailed structural analysis would require more specific information such as bond lengths and angles, which are not available from the current search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Benzyl-N-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride” include its molecular formula (C14H24Cl2N2), average mass (291.260 Da), and monoisotopic mass (290.131653 Da) . Other properties such as melting point, boiling point, and density were not available in the current search results.

Scientific Research Applications

Synthesis and Chemical Properties

  • Asymmetric Synthesis : A study by Pund et al. (2022) detailed the synthesis of asymmetric derivatives of N-Benzyl-n-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride, focusing on antioxidant and antimitotic activities. These derivatives were synthesized with excellent yield and short reaction time, demonstrating the compound's versatility in asymmetric synthesis (Pund et al., 2022).

Biological and Pharmaceutical Research

  • Enzyme Inhibition : In the field of enzymology, the compound has been used to study its effects on enzymes. For instance, Yamada-Onodera et al. (2007) explored the use of Geotrichum capitatum, which produces N-Benzyl-n-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride, for its enzyme inhibition properties. This study highlights the potential use of the compound in pharmaceuticals and enzyme studies (Yamada-Onodera et al., 2007).

Materials Science and Chemistry

  • Catalysis and Material Science : The compound has also found applications in catalysis and material science. Singh et al. (2019) used a related compound in the study of cyclometallation with palladium(II) acetate, which is essential in understanding catalysis mechanisms (Singh et al., 2019).
  • Supramolecular Chemistry : Reger et al. (2006) investigated new heteroscorpionates based on derivatives of N-Benzyl-n-(2-pyrrolidinylmethyl)-1-ethanamine dihydrochloride. Their work highlights the compound's role in forming complex molecular structures, which is a critical aspect of supramolecular chemistry (Reger et al., 2006).

properties

IUPAC Name

N-benzyl-N-(pyrrolidin-2-ylmethyl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2.2ClH/c1-2-16(12-14-9-6-10-15-14)11-13-7-4-3-5-8-13;;/h3-5,7-8,14-15H,2,6,9-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDTPJVMKJFSVND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1CCCN1)CC2=CC=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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